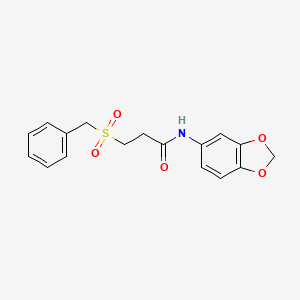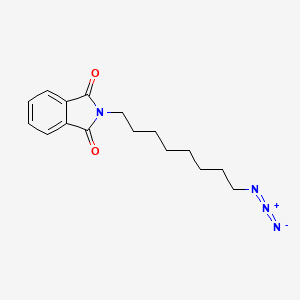
2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an azido group attached to an octyl chain, which is further linked to an isoindole-1,3-dione core. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.
Aplicaciones Científicas De Investigación
2-(8-Azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemical Biology: Used as a building block in the synthesis of bio-orthogonal probes for labeling and tracking biomolecules.
Medicinal Chemistry: Explored for its potential as a DNA intercalating agent, which can be useful in anticancer drug development.
Polymer Chemistry: Incorporated into polymer backbones to introduce functional groups for further modification.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common method starts with the reaction of naphthalimide with 1,8-dibromooctane in the presence of potassium carbonate to form an intermediate compound. This intermediate is then subjected to azidation using sodium azide to yield the final product .
Industrial Production Methods
While specific industrial production methods for 2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Sodium Azide: Employed in the azidation step during synthesis.
Major Products
Triazoles: Formed through click chemistry reactions.
Substituted Isoindole Derivatives: Resulting from substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds also possess DNA intercalating properties and are used in anticancer research.
Azido-Functionalized Compounds: Similar to 2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione, these compounds are used in click chemistry and bio-orthogonal labeling.
Uniqueness
2-(8-Azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of an azido group and an isoindole-1,3-dione core. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.
Propiedades
IUPAC Name |
2-(8-azidooctyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-19-18-11-7-3-1-2-4-8-12-20-15(21)13-9-5-6-10-14(13)16(20)22/h5-6,9-10H,1-4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMRLBQQAUUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2441091.png)
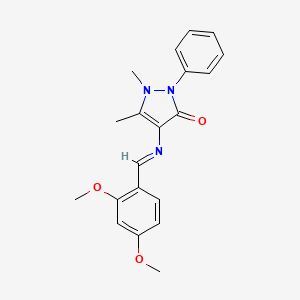

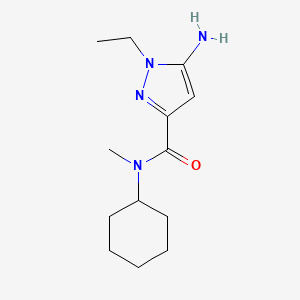
![1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2441097.png)


![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2441108.png)
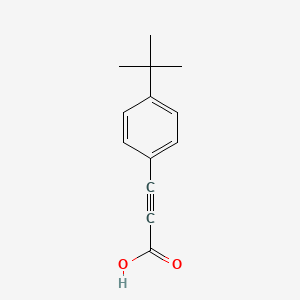
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441111.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2441112.png)
![4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441113.png)
